Methyl 3-({[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetyl}amino)benzoate
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Overview
Description
METHYL 3-({2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETYL}AMINO)BENZOATE is a complex organic compound that features a unique structure combining a benzoate ester, an oxadiazole ring, and a phenyl group. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-({2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETYL}AMINO)BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling with Phenoxyacetic Acid: The oxadiazole derivative is then coupled with phenoxyacetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the phenoxyacetyl intermediate.
Formation of the Benzoate Ester: The final step involves the esterification of the phenoxyacetyl intermediate with methyl 3-aminobenzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-({2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the phenyl or oxadiazole rings using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl or oxadiazole derivatives.
Scientific Research Applications
METHYL 3-({2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETYL}AMINO)BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of METHYL 3-({2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The phenyl group may enhance the compound’s binding affinity to hydrophobic pockets in proteins, thereby increasing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Phenyl Benzoate: Similar in structure but lacks the oxadiazole ring.
4-Methylphenyl Benzoate: Contains a methyl group instead of the oxadiazole ring.
Indole Derivatives: Share some structural similarities and biological activities.
Uniqueness
METHYL 3-({2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETYL}AMINO)BENZOATE is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This ring system is known for its stability and ability to participate in various chemical reactions, making the compound versatile for different applications.
Properties
Molecular Formula |
C24H19N3O5 |
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Molecular Weight |
429.4 g/mol |
IUPAC Name |
methyl 3-[[2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H19N3O5/c1-30-24(29)18-8-5-9-19(14-18)25-21(28)15-31-20-12-10-17(11-13-20)23-26-22(27-32-23)16-6-3-2-4-7-16/h2-14H,15H2,1H3,(H,25,28) |
InChI Key |
MVJLNFFQNMFGFF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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